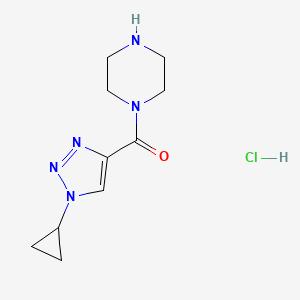

1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride

Description

Molecular Formula: C₁₁H₁₂ClN₅O

Molecular Weight: 257.72 g/mol

Purity: ≥95% (as reported in )

Structural Features: This compound contains a piperazine core substituted with a 1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl group. The cyclopropyl moiety enhances steric hindrance and lipophilicity, while the triazole ring contributes to hydrogen bonding and metabolic stability. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

Propriétés

IUPAC Name |

(1-cyclopropyltriazol-4-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O.ClH/c16-10(14-5-3-11-4-6-14)9-7-15(13-12-9)8-1-2-8;/h7-8,11H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTNHEPFHUNNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=N2)C(=O)N3CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride typically involves multiple steps. One common approach is the cyclization of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid with piperazine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethyl acetate, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure and properties.

Substitution: Substitution reactions at the triazole or piperazine moieties can lead to the formation of new compounds with diverse biological activities.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions often involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions can be facilitated by various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Applications De Recherche Scientifique

1-(1-Cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a tool in biological studies to understand cellular processes and pathways.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism by which 1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

HBK Series Piperazine Derivatives ()

The HBK compounds (HBK14–HBK19) share a piperazine backbone but differ in substituents. Key comparisons include:

| Compound | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|

| Target Compound | 1-Cyclopropyl-1H-1,2,3-triazole-4-carbonyl | C₁₁H₁₂ClN₅O | High lipophilicity; potential CNS activity due to triazole and cyclopropyl groups |

| HBK15 | 2-Chloro-6-methylphenoxyethoxyethyl | C₂₃H₂₈ClN₂O₂ | Enhanced σ-receptor affinity; chloro group increases metabolic stability |

| HBK18 | 2,4,6-Trimethylphenoxypropyl | C₂₄H₃₃N₂O₂ | Methyl groups improve membrane permeability; reduced polarity |

Key Findings :

- The target compound’s triazole group may confer superior metabolic stability compared to the HBK series’ phenoxy groups .

Oxadiazole- and Tetrazole-Substituted Piperazines ()

| Compound | Heterocyclic Ring | Molecular Formula | Applications |

|---|---|---|---|

| 1-{3-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]Benzoyl}-4-Ethylpiperazine HCl | 1,2,4-Oxadiazole | C₁₇H₁₉Cl₂N₅O₂ | Antibacterial activity; oxadiazole enhances electron-withdrawing properties |

| 1-[4-(1H-1,2,3,4-Tetrazol-1-yl)Benzoyl]Piperazine HCl | Tetrazole | C₁₂H₁₅ClN₆O | Anticancer potential; tetrazole improves metabolic stability and bioavailability |

Key Findings :

Piperazine Derivatives with Benzyl or Aryl Substituents ()

| Compound | Substituent | Molecular Formula | Key Features |

|---|---|---|---|

| 1-Diphenylmethyl-4-[3-(4-Fluorobenzoyl)Propyl]Piperazine Dichloride | Diphenylmethyl, fluorobenzoyl | C₂₇H₂₈Cl₂FN₂O | High σ₁-receptor selectivity; fluorobenzoyl enhances CNS penetration |

| 1-[1-(3-Benzyl-1,2,4-Oxadiazol-5-yl)Ethyl]Piperazine HCl | Benzyl-oxadiazole | C₁₆H₂₀ClN₅O | Antipsychotic activity; benzyl group increases lipophilicity |

Key Findings :

- Fluorinated analogues (e.g., ) demonstrate enhanced CNS activity but may exhibit higher toxicity .

Activité Biologique

1-(1-Cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on various studies.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a piperazine moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of cyclopropyl-substituted triazole with piperazine derivatives, often yielding compounds with enhanced pharmacological profiles.

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that triazole-containing compounds can lower the IC50 values in human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) .

A notable study evaluated a series of 1,2,3-triazole-linked compounds and found that those with structural modifications exhibited enhanced cytotoxicity. The compound with the triazole ring displayed an IC50 of 9.6 µM in HMEC-1 (human microvascular endothelial cells), indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(1-Cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride | HeLa | 9.6 | |

| Triazole derivative | CEM | 41 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Triazoles have been reported to possess broad-spectrum activity against various microorganisms. A study indicated that related triazole compounds exhibit antifungal and antibacterial activities, suggesting that 1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride could similarly inhibit microbial growth .

The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes or pathways. For example, some studies suggest that these compounds can disrupt DNA replication in cancer cells or interfere with metabolic pathways in bacteria and fungi .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

- Anticancer Efficacy : A series of novel 1,2,3-triazole-linked ciprofloxacin-chalcones were synthesized and evaluated for their ability to induce DNA damage in cancer cells. These studies indicated that modifications to the triazole structure significantly enhanced their anticancer properties .

- Antimicrobial Testing : In vitro tests have shown that certain triazole derivatives exhibit considerable activity against resistant strains of bacteria and fungi, emphasizing their potential as new therapeutic agents .

Q & A

Basic: What are the key steps in synthesizing 1-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride?

Methodological Answer:

The synthesis involves three critical stages:

- Cyclopropane-triazole formation : Cyclopropyl groups are introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under ambient conditions, similar to triazole-piperazine coupling protocols .

- Piperazine acylation : The triazole-carboxylic acid intermediate is activated (e.g., using chloroacetyl chloride) and coupled to piperazine in the presence of a base (e.g., triethylamine) to form the amide bond .

- Hydrochloride salt formation : The freebase is treated with HCl in a polar solvent (e.g., ethanol) and purified via recrystallization or column chromatography to achieve >95% purity .

Key reagents : CuSO₄·5H₂O (catalyst), sodium ascorbate (reducing agent), and chloroacetyl chloride (acylating agent) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Structural confirmation :

- Purity assessment :

Advanced: How can researchers optimize reaction yields when introducing cyclopropyl groups to triazole-piperazine systems?

Methodological Answer:

- Catalyst optimization : Use 0.3 equiv CuSO₄·5H₂O and 0.6 equiv sodium ascorbate in a biphasic H₂O:DCM (1:2) system to enhance regioselectivity and yield (>80%) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates, while minimizing side reactions like hydrolysis .

- Temperature control : Maintain 25°C during CuAAC to prevent cyclopropane ring strain or triazole decomposition .

- Purification : Employ silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate the target compound from unreacted azides/alkynes .

Advanced: What strategies are recommended for resolving discrepancies in reported solubility or stability data of piperazine hydrochloride derivatives?

Methodological Answer:

- Hygroscopicity mitigation : Store the compound at -20°C in airtight, desiccated containers to prevent moisture absorption, which alters solubility profiles .

- Solvent screening : Test solubility in DMSO, methanol, and PBS (pH 7.4) using dynamic light scattering (DLS) to identify aggregation-prone conditions .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., hydrolyzed amide bonds) .

Note : Contradictions in literature data often arise from variations in hydration states or residual solvents—report lot-specific water content via Karl Fischer titration .

Advanced: How do computational methods aid in predicting the biological activity of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). The cyclopropyl group’s rigidity and triazole’s π-stacking potential enhance binding affinity .

- ADMET prediction : SwissADME predicts blood-brain barrier penetration (logBB > 0.3) and CYP450 inhibition risks (e.g., CYP2D6) based on topological polar surface area (TPSA < 60 Ų) .

- MD simulations : GROMACS simulations (100 ns) assess conformational stability of the piperazine ring in aqueous environments, critical for in vivo efficacy .

Advanced: What are the challenges in characterizing hygroscopic piperazine derivatives, and how can they be mitigated?

Methodological Answer:

- Challenge : Rapid moisture uptake alters melting points and NMR spectra.

- Mitigation :

Analytical artifact example : Broadened ¹H NMR peaks due to hydrate formation—re-dissolve in deuterated DMSO and heat to 60°C to sharpen signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.